molecular formula C25H17ClN2OS B292610 2-[(2-Chlorobenzyl)oxy]-4-(2-thienyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile

2-[(2-Chlorobenzyl)oxy]-4-(2-thienyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile

Cat. No. B292610
M. Wt: 428.9 g/mol
InChI Key: JZYFEWRIGIIKBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Chlorobenzyl)oxy]-4-(2-thienyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile is a chemical compound that belongs to the family of benzo[h]quinoline derivatives. This compound has shown potential in various scientific research applications due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(2-Chlorobenzyl)oxy]-4-(2-thienyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile is not fully understood. However, it has been suggested that the compound may exert its anti-cancer and anti-inflammatory effects by inhibiting the activity of specific enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that 2-[(2-Chlorobenzyl)oxy]-4-(2-thienyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile can induce cell death in cancer cells and reduce inflammation in animal models. The compound has also been shown to have neuroprotective effects in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-[(2-Chlorobenzyl)oxy]-4-(2-thienyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile is its potential use in medicinal chemistry. However, the compound has limitations for lab experiments due to its complex synthesis process and limited availability.

Future Directions

There are several future directions for research related to 2-[(2-Chlorobenzyl)oxy]-4-(2-thienyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile. These include further studies on the compound's mechanism of action, optimization of the synthesis process to increase yield and availability, and clinical trials to evaluate its potential use in the treatment of cancer, inflammation, and neurological disorders. Additionally, future research could explore the use of 2-[(2-Chlorobenzyl)oxy]-4-(2-thienyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile as a lead compound for the development of new drugs with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of 2-[(2-Chlorobenzyl)oxy]-4-(2-thienyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile involves a multi-step process. The first step involves the reaction of 2-chlorobenzyl chloride with 2-thiophenecarboxaldehyde to form 2-[(2-chlorobenzyl)oxy]-2-thiophenecarbaldehyde. In the second step, the resulting compound is reacted with 2-amino-4,5,6,7-tetrahydrobenzo[h]quinoline-3-carbonitrile to form the final product, 2-[(2-Chlorobenzyl)oxy]-4-(2-thienyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile.

Scientific Research Applications

2-[(2-Chlorobenzyl)oxy]-4-(2-thienyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile has been studied extensively for its potential use in medicinal chemistry. It has shown promising results in various scientific research applications including anti-cancer, anti-inflammatory, and anti-viral activities. The compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C25H17ClN2OS

Molecular Weight

428.9 g/mol

IUPAC Name

2-[(2-chlorophenyl)methoxy]-4-thiophen-2-yl-5,6-dihydrobenzo[h]quinoline-3-carbonitrile

InChI

InChI=1S/C25H17ClN2OS/c26-21-9-4-2-7-17(21)15-29-25-20(14-27)23(22-10-5-13-30-22)19-12-11-16-6-1-3-8-18(16)24(19)28-25/h1-10,13H,11-12,15H2

InChI Key

JZYFEWRIGIIKBR-UHFFFAOYSA-N

SMILES

C1CC2=C(C3=CC=CC=C31)N=C(C(=C2C4=CC=CS4)C#N)OCC5=CC=CC=C5Cl

Canonical SMILES

C1CC2=C(C(=C(N=C2C3=CC=CC=C31)OCC4=CC=CC=C4Cl)C#N)C5=CC=CS5

Origin of Product

United States

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